molecular formula C11H15NO6S3 B2684148 methyl 3-(N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1219906-43-0

methyl 3-(N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2684148
CAS RN: 1219906-43-0
M. Wt: 353.42
InChI Key: JHHTYHLPKRJNAL-UHFFFAOYSA-N
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Description

“Methyl 3-(N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is a compound that contains a thiophene ring and a sulfamoyl functional group . It has been described in the context of a series of compounds characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound has been described in the context of lead optimization efforts . A new ether-based scaffold was identified and paired with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a sulfamoyl functional group, and a 1,1-dioxidotetrahydrothiophen-3-yl group . Unfortunately, detailed structural analysis information is not available in the search results.

Scientific Research Applications

Chemical Synthesis and Reactions

Thiophene derivatives are explored for their reactivity and potential in synthetic chemistry. For instance, the study of reactions involving methyl 3-hydroxythiophene-2-carboxylate led to the development of new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the versatility of thiophene derivatives in synthetic applications (Corral & Lissavetzky, 1984).

Electrophilic Reactions Promoted by Samarium Diiodide

Thiophene-incorporating compounds have been used as synthetic equivalents in electrophilic reactions, leading to the creation of long-chain esters with remote hydroxyl and carboxyl groups. This process has significant implications for the synthesis of compounds with potential pharmaceutical applications (Yang et al., 2000).

Photovoltaic Applications

In the realm of renewable energy, thiophene derivatives have been integrated into the synthesis of materials for polymer solar cells (PSCs). A notable study demonstrated the development of a wide-bandgap polymer incorporating methyl thiophene-3-carboxylate, achieving significant power conversion efficiency and demonstrating the material's suitability for high-performance nonfullerene-type PSCs (Park et al., 2017).

Catalytic Applications

Research has also highlighted the use of thiophene derivatives in catalytic processes, such as the palladium-catalyzed direct arylation of thiophenes. This process allows for the selective synthesis of arylated sulfinylthiophene derivatives, underscoring the potential of thiophene derivatives in facilitating diverse catalytic reactions (Jiang et al., 2018).

Mechanism of Action

This compound is part of a series of compounds that act as GIRK channel activators . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

properties

IUPAC Name

methyl 3-[(1,1-dioxothiolan-3-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S3/c1-18-11(13)10-9(2-4-19-10)21(16,17)12-6-8-3-5-20(14,15)7-8/h2,4,8,12H,3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHTYHLPKRJNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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